3,4-Pyridinedicarboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Availability:

Supramolecular Chemistry:

- Due to its structure, 3,4-Pyridinedicarboxamide might be of interest in the field of supramolecular chemistry. Supramolecular chemistry deals with the interactions between molecules to form larger structures. The presence of amide groups and the aromatic ring system suggests potential for self-assembly or interactions with other molecules []. However, no published research exploring this application has been found.

Limited Existing Research:

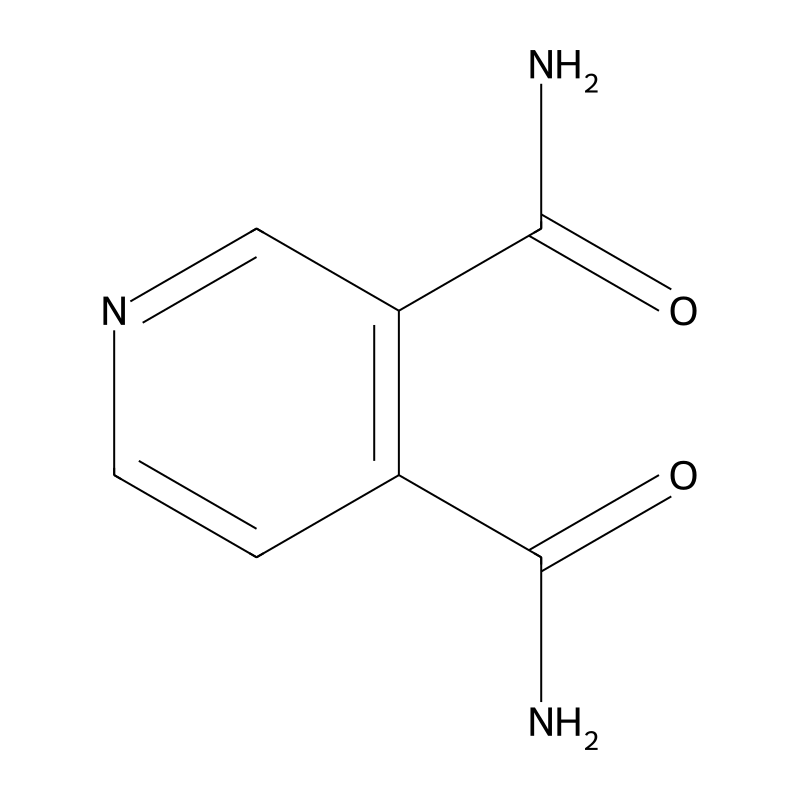

3,4-Pyridinedicarboxamide, also known as cinchomeronamide, is an organic compound with the molecular formula . This compound features two carboxamide groups attached to a pyridine ring at the 3 and 4 positions. It appears as a white to off-white crystalline powder with a melting point of approximately 180°C. The structural configuration contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Under reduction conditions, the carboxamide groups can be converted to amine groups using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, facilitated by reagents such as halogens or alkyl halides.

These reactions highlight its versatility in synthetic organic chemistry.

Research indicates that 3,4-pyridinedicarboxamide exhibits notable biological activities. Its mechanism of action involves interaction with specific molecular targets, where it can form hydrogen bonds and coordinate with metal ions. This chelation capability makes it useful in various biochemical pathways and applications in catalysis. Studies have also suggested potential cytotoxicity and apoptosis-inducing effects, which could be explored for therapeutic applications .

The synthesis of 3,4-pyridinedicarboxamide can be achieved through several methods:

- Amide Formation: A common synthesis route involves the reaction of 3,4-pyridinedicarboxylic acid with ammonia or an amine in the presence of dehydrating agents like thionyl chloride or phosphorus oxychloride.

- Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yields. Purification techniques such as recrystallization or chromatography are typically used to obtain high-purity products.

These methods underscore the compound's accessibility for research and industrial applications.

3,4-Pyridinedicarboxamide finds applications across various fields:

- Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.

- Coordination Chemistry: Its ability to chelate metal ions makes it a valuable ligand in the formation of coordination complexes and polymers.

- Material Science: The compound can be utilized in creating functional materials due to its unique structural properties .

Interaction studies of 3,4-pyridinedicarboxamide reveal its potential as a ligand for forming coordination polymers. Research has demonstrated that this compound can react with metal ions, influencing the topology and dimensionality of the resulting coordination structures. Factors such as the choice of metal and substituents on the amide nitrogen atoms significantly affect these interactions .

Several compounds share structural similarities with 3,4-pyridinedicarboxamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2,6-Pyridinedicarboxamide | Carboxamide groups at positions 2 and 6 | Different steric and electronic characteristics affecting reactivity |

| 2,5-Thiophenedicarboxamide | Contains thiophene instead of pyridine | Exhibits distinct electronic properties due to sulfur atom presence |

| 2,5-Furandicarboxamide | Furan ring structure | Unique reactivity patterns influenced by oxygen atom in furan |

3,4-Pyridinedicarboxamide is unique due to the specific positioning of its carboxamide groups on the pyridine ring. This arrangement influences its chemical reactivity and coordination properties compared to other similar compounds .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant